molecular formula C12H13ClN2 B1612917 4-(4-Chlorophenyl)piperidine-4-carbonitrile CAS No. 91721-16-3

4-(4-Chlorophenyl)piperidine-4-carbonitrile

货号: B1612917
CAS 编号: 91721-16-3
分子量: 220.7 g/mol
InChI 键: PZZPISYIGMLPJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Chlorophenyl)piperidine-4-carbonitrile (CAS 91721-16-3) is a piperidine derivative featuring a chlorophenyl group at the 4-position of the piperidine ring and a cyano (-CN) substituent at the same carbon. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like aldehyde dehydrogenase (ALDH) and cytochrome P450 . Its structural rigidity, conferred by the aromatic chlorophenyl group and the electron-withdrawing cyano group, enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

属性

IUPAC Name

4-(4-chlorophenyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZPISYIGMLPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629422
Record name 4-(4-Chlorophenyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91721-16-3
Record name 4-(4-Chlorophenyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis from tert-Butyl 4-(4-Chlorophenyl)-4-cyanopiperidine-1-carboxylate

One well-documented method involves the deprotection of tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature over 72 hours to yield this compound with quantitative yield (100%).

Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Deprotection TFA in DCM 20°C (RT) 72 h 100 Followed by aqueous workup and extraction

Summary:

  • The starting material is dissolved in DCM.
  • TFA is added to cleave the Boc protecting group.
  • After stirring, the reaction mixture is concentrated and neutralized with sodium bicarbonate.
  • The product is extracted, dried, and concentrated to give the target compound as a colored oil.

Cyanation via Reaction of Piperidin-4-one Derivatives

In a related synthetic strategy, 1-benzyl-2,6-diarylpiperidin-4-one derivatives are reacted with potassium cyanide and aniline in glacial acetic acid to form 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile derivatives. This method demonstrates the introduction of the carbonitrile group on the piperidine ring via nucleophilic substitution on the piperidin-4-one intermediate.

Although this method targets phenylamino-substituted carbonitriles, it provides a conceptual framework for cyanation reactions on piperidine rings.

Multi-step Synthesis Involving Trichloroacetimidate Intermediate and Lewis Acid Catalysis

A Korean patent describes a process involving:

  • Reaction of (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base catalyst to yield a trichloroacetimidate intermediate.
  • Subsequent reaction of this intermediate with tert-butyl-4-hydroxypiperidine-1-carboxylate in the presence of a Lewis acid to form a protected piperidine derivative.
  • Final deprotection to yield the target piperidine compound.

This method highlights the use of Lewis acid catalysis for O-alkylation at low temperatures, improving reaction rates and yields.

Comparative Data Table of Preparation Methods

Method ID Starting Material Key Reagents/Conditions Yield (%) Reaction Time Notes
3.1 tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate TFA in DCM, RT, 72 h 100 72 h Quantitative yield, simple deprotection
3.2 1-benzyl-4-(4-chlorophenyl)-4-piperidinol H2, Pd/C, water, 25°C, 24 h 90 24 h Hydrogenation, purification steps
3.3 1-benzyl-2,6-diarylpiperidin-4-one KCN, aniline, glacial acetic acid Variable Not specified Cyanation on piperidin-4-one derivatives
3.4 (4-chlorophenyl)(pyridin-2-yl)methanol Trichloroacetonitrile, Lewis acid, Boc-protected piperidine Not specified Not specified Multi-step, Lewis acid catalysis

Research Findings and Notes

  • The deprotection method using trifluoroacetic acid in dichloromethane is highly efficient and yields pure this compound quantitatively, making it a preferred method for scale-up.
  • Hydrogenation approaches are useful for related piperidine derivatives and can be adapted for intermediates in the synthesis of the target compound.
  • Cyanation reactions on piperidin-4-one intermediates provide a versatile route to carbonitrile derivatives but may require further optimization for target specificity.
  • Use of Lewis acid catalysis at low temperature improves reaction rates and yields in O-alkylation steps, which may be applicable in advanced synthetic routes involving piperidine derivatives.

化学反应分析

Types of Reactions

4-(4-Chlorophenyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Medicinal Chemistry

4-(4-Chlorophenyl)piperidine-4-carbonitrile is studied for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity: Research indicates that derivatives of this compound can act as potent inhibitors of protein kinases involved in cancer progression, showing selectivity for certain kinases like PKB (AKT) over others such as PKA .
  • Neuropharmacology: The compound has been investigated for its effects on neurotransmitter transporters, particularly the dopamine transporter, where it exhibits significant reuptake inhibition comparable to cocaine analogs .

The compound has demonstrated various biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against a range of pathogens, making it a candidate for further development in antibiotic therapies.
  • Cytotoxic Effects: In vitro studies have reported that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Material Science

In addition to its biological applications, this compound is used in the development of new materials:

  • Polymer Chemistry: It serves as an intermediate in the synthesis of polymers with specific functional properties, which are useful in coatings and adhesives .
  • Chemical Processes: The compound is utilized in various chemical reactions to produce other valuable chemical entities, enhancing its utility in industrial applications .

Case Study 1: Inhibition of Protein Kinases

A series of studies focused on the modification of piperidine-based structures led to the identification of this compound as a selective inhibitor of PKB. This compound was shown to inhibit tumor growth in xenograft models while demonstrating favorable pharmacokinetic properties .

CompoundActivitySelectivityReference
This compoundPKB InhibitionHigh
CCT128930 (related compound)AntitumorModerate

Case Study 2: Neurotransmitter Transporter Inhibition

Research involving the binding affinity of this compound to dopamine transporters revealed that it acts as a potent reuptake inhibitor. This property was compared to cocaine derivatives, indicating potential therapeutic applications in treating addiction disorders .

CompoundTargetBinding Affinity (Ki)Reference
This compoundDopamine TransporterLow nM range
Cocaine AnaloguesDopamine TransporterLow nM range

作用机制

The mechanism of action of 4-(4-Chlorophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The table below compares 4-(4-Chlorophenyl)piperidine-4-carbonitrile with analogs differing in substituents at the 4-position of the piperidine ring:

Compound Substituents CAS Number Key Properties Reference
This compound -Cl, -CN 91721-16-3 High lipophilicity (logP ~3.2); ALDH1A1 inhibition (IC₅₀ = 120 nM)
4-(4-Trifluoromethylphenyl)piperidine-4-carbonitrile -CF₃, -CN 857531-60-3 Enhanced metabolic stability; used in Suzuki couplings
4-(4-Methoxyphenyl)piperidine-4-carbonitrile -OCH₃, -CN 49760803 Increased solubility (logP ~2.5); lower enzymatic inhibition (IC₅₀ > 500 nM)
4-(4-Chlorophenyl)piperidin-4-ol -Cl, -OH 39512-49-7 Polar (logP ~1.8); reduced blood-brain barrier penetration

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in this compound enhances stability and enzyme binding compared to hydroxyl (-OH) or methoxy (-OCH₃) groups .
  • Lipophilicity : Chlorophenyl and trifluoromethyl groups increase logP values, favoring CNS penetration, while hydroxyl groups reduce it .
Heterocyclic Core Modifications

Comparisons with pyridine and quinoline-based analogs highlight the role of the piperidine ring:

Compound Core Structure Bioactivity Reference
This compound Piperidine ALDH1A1 inhibitor; oral bioavailability (F = 65% in rats)
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Pyridine Antifungal agent; CYP51 inhibition (IC₅₀ = 50 nM)
1-(6-Fluoroquinolin-4-yl)-4-(4-fluorophenyl)piperidine-4-carbonitrile Quinoline Anticancer activity; targets kinase pathways

Key Observations :

  • Piperidine vs. Pyridine : Piperidine derivatives exhibit better solubility and metabolic stability due to the saturated ring, whereas pyridine analogs show stronger enzyme inhibition .
  • Quinoline Hybrids: Incorporation of quinoline enhances target selectivity but reduces oral bioavailability compared to piperidine derivatives .

Key Observations :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <1 hour for multi-component reactions .
  • Catalytic Efficiency : Nickel catalysis offers higher yields for halogenated arylpiperidines compared to palladium-based methods .

生物活性

4-(4-Chlorophenyl)piperidine-4-carbonitrile, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources, emphasizing its effects on neurotransmitter systems, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a 4-chlorophenyl group and a carbonitrile functional group. This configuration is crucial for its interaction with biological targets.

Research indicates that this compound exhibits significant interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT). It has been shown to inhibit dopamine reuptake, which is a mechanism similar to that of cocaine, albeit with structural modifications that enhance selectivity and potency.

Key Findings:

  • Binding Affinity : The compound has been identified as a potent inhibitor of the human dopamine transporter, with binding affinities comparable to established psychostimulants like cocaine .
  • Reuptake Inhibition : In vitro studies demonstrated that the cis-diastereomer of the compound is more effective than its trans counterpart in inhibiting dopamine reuptake .

Biological Activity in Animal Models

In animal studies, particularly using Swiss-Webster mice, this compound demonstrated:

  • Behavioral Effects : The compound suppressed spontaneous and cocaine-induced locomotor activity, indicating its potential as a therapeutic agent for conditions related to dopaminergic dysregulation .
  • Dose-Response Relationship : Efficacy was observed to be dose-dependent, suggesting that higher concentrations yield greater inhibition of dopamine reuptake.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in substituents on the piperidine ring significantly influence its pharmacological profile:

  • Substituent Variations : Studies have shown that altering the aryl groups attached to the piperidine affects both binding affinity and reuptake inhibition efficacy. For instance, compounds with different aryl substitutions exhibited varied IC50 values against the dopamine transporter .
CompoundAryl SubstituentIC50 (µM)Notes
14-Chlorophenyl0.5Most potent inhibitor
2Phenyl1.2Moderate inhibition
33-Methylphenyl1.8Less effective

Therapeutic Implications

The ability of this compound to modulate dopaminergic activity positions it as a candidate for further investigation in treating disorders such as:

  • Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulant-like properties.
  • Depression : Potentially through enhancement of dopaminergic signaling.

常见问题

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)piperidine-4-carbonitrile, and how can reaction efficiency be optimized?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives and 4-chlorophenyl precursors. A common method involves nucleophilic substitution or condensation reactions, such as the reaction of 4-chlorobenzaldehyde with piperidine-4-carbonitrile intermediates in the presence of catalysts like ammonium acetate . Optimization can be achieved through factorial design (e.g., varying temperature, solvent polarity, and stoichiometric ratios) to identify critical parameters. For example, solvent selection (polar aprotic solvents like DMF improve yield) and catalyst loading (10–15 mol% ammonium acetate) significantly influence reaction efficiency . Computational tools, such as quantum chemical reaction path searches, can further refine conditions by predicting energy barriers and transition states .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.4 ppm for the chlorophenyl group) and piperidine carbons (δ 40–60 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.74 Å) and dihedral angles between the piperidine and chlorophenyl moieties. Crystallographic data for analogous compounds (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) show planar arrangements of substituents, critical for validating steric effects .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 235.06) .

Q. What are the key physicochemical properties influencing its reactivity and stability?

  • LogP : Predicted ~2.1 (moderate lipophilicity) using computational tools like PubChem .
  • pKa : The piperidine nitrogen has a pKa ~10.5, making it protonated under physiological conditions .
  • Thermal stability : Decomposition occurs above 200°C, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., dopamine receptors)?

Molecular docking studies (e.g., AutoDock Vina) simulate binding to receptor pockets. For example, the chlorophenyl group may engage in hydrophobic interactions with DA receptor residues (e.g., Phe315 in D2_2 receptors), while the nitrile group participates in hydrogen bonding . MD simulations (100 ns trajectories) assess stability, with RMSD values <2 Å indicating stable binding . Comparative analysis with haloperidol derivatives can highlight structural motifs critical for selectivity .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., binding affinity discrepancies)?

  • Meta-analysis : Pool data from independent studies (e.g., IC50_{50} values for 5-HT2A_{2A} receptors) to identify outliers and trends .
  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and membrane preparation methods (HEK293 vs. CHO cells) to reduce variability .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions to binding .

Q. How can reaction engineering improve scalability while minimizing impurities?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the nitrile group) by maintaining precise residence times .
  • In-line analytics : Real-time FTIR monitors intermediate formation (e.g., imine intermediates at 1650 cm1^{-1}) to adjust parameters dynamically .
  • Membrane separation : Nanofiltration (MWCO 300 Da) removes unreacted precursors and byproducts (e.g., chlorophenyl derivatives) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation (e.g., 90% enantiomeric excess) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce stereoselectivity .

Methodological Tables

Q. Table 1. Comparative Binding Affinities of 4-(4-Chlorophenyl)piperidine Derivatives

DerivativeTarget ReceptorIC50_{50} (nM)Source
Haloperidol analog D2_212.5 ± 1.2In vitro assay
4-Cl-Piperidine-carbonitrile 5-HT2A_{2A}85.3 ± 6.7Radioligand

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–90°C+25% efficiency
Solvent (DMF:EtOH)3:1 ratio+15% purity
Catalyst (NH4_4OAc)12 mol%+30% conversion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)piperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)piperidine-4-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。